molecular formula C12H9ClN2O2 B2997805 Methyl 4-(2-chloropyrimidin-4-yl)benzoate CAS No. 1026029-33-3

Methyl 4-(2-chloropyrimidin-4-yl)benzoate

Cat. No. B2997805
CAS RN: 1026029-33-3
M. Wt: 248.67
InChI Key: COCUEUVOGCFSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is a research chemical with the CAS number 1026029-33-3 . Its molecular weight is 248.67 and its molecular formula is C12H9ClN2O2 . The IUPAC name for this compound is "methyl 4-(2-chloropyrimidin-4-yl)benzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is based on structures generated from information available in databases . The compound has a covalently-bonded unit count of 1, a heavy atom count of 17, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” has a molecular weight of 248.67 . It has a topological polar surface area of 52.1 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacological Applications

“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is a pyrimidine derivative, which is a type of diazine alkaloid . Pyrimidine derivatives have been found to have a wide range of pharmacological applications. They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, such as “Methyl 4-(2-chloropyrimidin-4-yl)benzoate”, have been found to have anticancer properties. For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial Applications

Pyrimidine derivatives have been reported to have antimicrobial properties . This makes “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” a potential candidate for the development of new antimicrobial drugs.

Anti-Inflammatory and Analgesic Applications

“Methyl 4-(2-chloropyrimidin-4-yl)benzoate”, as a pyrimidine derivative, may also have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.

Antihypertensive Applications

Pyrimidine derivatives have been reported to have antihypertensive properties . This suggests that “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” could potentially be used in the treatment of high blood pressure.

Antidiabetic Applications

Pyrimidine derivatives have been reported to have antidiabetic properties . This suggests that “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” could potentially be used in the treatment of diabetes.

Future Directions

As “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is a research chemical , it may be used in future studies to explore its properties and potential applications.

properties

IUPAC Name

methyl 4-(2-chloropyrimidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUEUVOGCFSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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